molecular formula C13H13N3O4 B12915814 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 923013-53-0

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12915814
CAS No.: 923013-53-0
M. Wt: 275.26 g/mol
InChI Key: WDFNGBTYSVHPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]oxazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design. The unique structure of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a microwave-assisted procedure, which provides a rapid and efficient synthesis route. The reaction conditions often include the use of a catalyst-free environment and mild transition-metal-free conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Serves as a probe for studying biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole stands out due to its specific substitution pattern and the presence of the phenoxymethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

923013-53-0

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-methyl-6-nitro-2-(phenoxymethyl)-3H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C13H13N3O4/c1-13(9-19-10-5-3-2-4-6-10)8-15-7-11(16(17)18)14-12(15)20-13/h2-7H,8-9H2,1H3

InChI Key

WDFNGBTYSVHPTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.